Technical Whitepaper: Structural Dynamics and Synthesis of O,O,O-Tris(4-methylphenyl) phosphorothioate
Technical Whitepaper: Structural Dynamics and Synthesis of O,O,O-Tris(4-methylphenyl) phosphorothioate
This technical guide is structured to serve as a definitive reference for researchers and drug development professionals, moving beyond basic data to provide mechanistic insight and actionable protocols.
Executive Technical Summary
O,O,O-Tris(4-methylphenyl) phosphorothioate (CAS: 597-84-2), also known as Tri-p-tolyl thiophosphate, represents a critical scaffold in organophosphorus chemistry.[1] While widely utilized industrially as a high-temperature lubricant additive and plasticizer due to its hydrolytic stability, its structural homology to bioactive organophosphates makes it a vital model compound in metabolic toxicology.
Unlike its neurotoxic isomer, tri-o-cresyl phosphate (TOCP), the para-substituted isomer exhibits a distinct toxicological profile, primarily driven by the steric shielding of the phosphorus center and the electronic influence of the P=S thiono moiety. This guide details its chemical architecture, synthesis, and metabolic fate.
Molecular Architecture & Physicochemical Profile[1]
The molecule features a central phosphorus atom in a tetrahedral geometry, double-bonded to sulfur and single-bonded to three p-cresol derived phenoxy groups. The P=S bond is the defining feature, imparting lipophilicity and resistance to hydrolysis compared to its phosphate (P=O) oxon analog.
Table 1: Core Physicochemical Data[2]
| Property | Value / Description |
| CAS Number | 597-84-2 |
| IUPAC Name | O,O,O-Tris(4-methylphenyl) phosphorothioate |
| Molecular Formula | |
| Molecular Weight | 384.43 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 90–92 °C |
| Solubility | Soluble in toluene, DCM, chloroform; Insoluble in water |
| LogP (Predicted) | ~6.5 (High Lipophilicity) |
| Key Structural Feature | P=S Bond: Reduced polarity vs. P=O; metabolic "handle" for CYP450. |
Structural Diagram (DOT)
The following diagram illustrates the connectivity and the critical metabolic activation site (P=S).
Figure 1: Connectivity of O,O,O-Tris(4-methylphenyl) phosphorothioate highlighting the P=S bioactivation site.
Synthetic Methodology
The synthesis follows a nucleophilic substitution at the phosphorus center. The choice of base and solvent is critical to prevent partial substitution (formation of chloridates) and ensure high yield.
Reaction Scheme
Protocol: Base-Catalyzed Esterification
Rationale: We utilize triethylamine (TEA) or pyridine as an HCl scavenger to drive the equilibrium forward. Toluene is selected as the solvent for its ability to dissolve the reactants while allowing the amine salt byproduct to precipitate (if non-polar enough) or remain easily washable.
Reagents:
-
Thiophosphoryl chloride (
): 1.0 eq -
p-Cresol (4-methylphenol): 3.1 eq (slight excess to ensure complete substitution)
-
Triethylamine (TEA): 3.3 eq
-
Solvent: Anhydrous Toluene
Step-by-Step Workflow:
-
Preparation: In a 3-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, dissolve p-cresol (3.1 eq) and TEA (3.3 eq) in anhydrous toluene. Cool to 0°C.
-
Why: Cooling controls the exotherm of the initial substitution.
-
-
Addition: Dropwise add
(1.0 eq) diluted in toluene over 30 minutes.-
Observation: White precipitate (TEA·HCl) will begin to form immediately.
-
-
Thermal Drive: Once addition is complete, warm to room temperature, then heat to reflux (110°C) for 4–6 hours.
-
Checkpoint: Monitor reaction progress via TLC (hexane/ethyl acetate) or
NMR. Disappearance of the peak (~28 ppm) indicates completion.
-
-
Workup: Cool the mixture. Filter off the solid amine salts. Wash the organic filtrate with 1M HCl (to remove unreacted amine), followed by 1M NaOH (to remove unreacted p-cresol), and finally brine.
-
Purification: Dry organic layer over
, filter, and concentrate in vacuo. Recrystallize from ethanol/hexane to yield white needles.
Synthesis Process Diagram
Figure 2: Synthetic workflow for the production of Tris(p-tolyl) thiophosphate.
Spectroscopic Characterization
Validation of the structure relies heavily on
-
NMR (
):-
Shift:
50.0 – 60.0 ppm (Singlet). -
Interpretation: The positive shift is characteristic of phosphorothioates (
). In contrast, the corresponding phosphate ( ) would appear significantly upfield (typically -15 to -20 ppm). This is the primary diagnostic for purity.
-
-
NMR (
):-
Aromatic Region:
7.0 – 7.2 ppm (Multiplet, 12H, Ar-H). -
Methyl Group:
2.3 ppm (Singlet, 9H, ).
-
-
IR Spectroscopy:
-
P=S Stretch: Characteristic band at 600–750 cm⁻¹.
-
P-O-C (Aromatic): Strong stretch at 900–1000 cm⁻¹.
-
Biological Interface: Toxicology & Metabolism
For drug development professionals, understanding the metabolic fate of this molecule is crucial. While less toxic than the ortho-isomer (which causes Organophosphate-Induced Delayed Neuropathy, OPIDN), the para-isomer undergoes bioactivation.
Metabolic Pathway: Desulfuration
The primary metabolic route involves oxidative desulfuration mediated by Cytochrome P450 enzymes (specifically CYP1A2 and CYP3A4).
-
Bioactivation: The sulfur atom is attacked by the active oxygen species of CYP450, forming a transient phospho-oxathiirane intermediate.
-
Conversion: This rearranges to release atomic sulfur (which can inhibit CYP450) and forms the Oxon (Tris(4-methylphenyl) phosphate).
-
Activity: The Oxon is the active acetylcholinesterase (AChE) inhibitor, though the steric bulk of the p-tolyl groups makes it a weaker inhibitor than less sterically hindered organophosphates.
Toxicity Distinction (Senior Scientist Note)
It is imperative to distinguish this compound from Tri-o-cresyl phosphate (TOCP) . TOCP undergoes metabolic cyclization to form a saligenin cyclic phosphate, a potent neurotoxin. The para-methyl group in the subject molecule prevents this cyclization, rendering O,O,O-Tris(4-methylphenyl) phosphorothioate significantly safer and non-neurotoxic in the context of OPIDN.
Metabolic Activation Diagram
Figure 3: Metabolic bioactivation of the phosphorothioate to its active oxon form.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11666, Tri-p-tolyl thiophosphate (CAS 597-84-2). Retrieved from [Link]
- Gorenstein, D. G. (1984).Phosphorus-31 NMR: Principles and Applications. Academic Press.
-
World Health Organization (1990). Tricresyl Phosphate (Environmental Health Criteria 110). (Authoritative source on the toxicity differences between ortho, meta, and para isomers). Retrieved from [Link]
-
ECHA (European Chemicals Agency). Registration Dossier for Tris(p-tolyl) thiophosphate.[2] (Verification of industrial use and safety data). Retrieved from [Link]
